(S,S)-索利那新琥珀酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Succinic acid is a water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters . It is also used in foods as a sequestrant, buffer, and a neutralizing agent .

Synthesis Analysis

The synthesis of succinate derivatives has been reported to show limitations in terms of preparation and biocompatibility . To solve these shortcomings, therefore, other technologies have been adopted: ionic liquids (eutectic solvents), chemo-enzymatic systems and chemo-enzymatic systems on a catalytic surface .

Molecular Structure Analysis

The molecular structure of succinate derivatives can be determined using methods such as Single-Crystal X-Ray Diffraction (SCXRD) analysis . The functional groups contained in the molecule under consideration can be identified via FT-IR analysis .

Chemical Reactions Analysis

The high crude glycerol concentration was found to result in low succinic acid production due to the presence of minor chemical components such as sodium chloride in the crude glycerol which affected PEP carboxykinase and pyruvate kinase, targeting on the energy balance of the cells .

Physical And Chemical Properties Analysis

Succinic acid is a water-soluble, colorless crystal with an acid taste . It is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters .

科学研究应用

药理学和作用机制

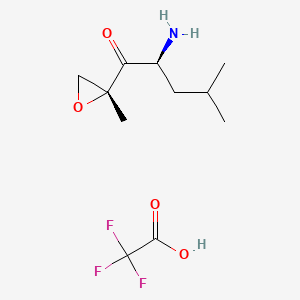

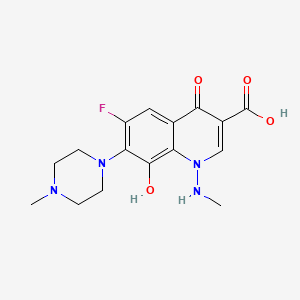

(S,S)-索利那新琥珀酸盐是一种竞争性毒蕈碱受体拮抗剂,主要用于治疗男性和女性的膀胱过度活动症。它通过选择性抑制膀胱中的毒蕈碱受体起作用,改善膀胱控制,减少急迫性、尿频和急迫性尿失禁症状。这种选择性也有助于其在症状控制中的疗效,增加排尿量,提高生活质量,同时与其他药物相比,最大程度地减少了口干等副作用。研究表明,它对大鼠的膀胱选择性高于唾液腺,表明在人类中可能减少口干副作用 (霍夫斯特特 & 梁,2009; 大竹等人,2004)。

临床疗效

临床试验评估了 (S,S)-索利那新琥珀酸盐在治疗膀胱过度活动症 (OAB) 症状方面的疗效。它已被证明可以有效控制急迫性尿失禁、急迫性和尿频症状。该药物的疗效既适用于初始治疗策略,也适用于 OAB 症状的长期管理,显着提高了患者的生活质量 (尹等人,2014; 斯塔斯金 & 特,2006)。

药物相互作用和药代动力学

研究探索了 (S,S)-索利那新琥珀酸盐与其他药物之间的药代动力学和药效学相互作用,发现与华法林和地高辛的相互作用最小。这表明索利那新对这些药物的药代动力学没有显着影响,表明与索利那新合用时可能不需要调整地高辛和/或华法林的剂量 (斯穆尔德斯等人,2006)。

新剂型和给药途径

研究还深入探讨了索利那新琥珀酸盐片剂和透皮制剂的开发和评估。这些研究旨在通过探索不同的剂型和给药途径(包括口服和透皮系统)优化药物递送和提高患者依从性。研究结果表明,在改善药物给药方面有广阔的前景,有可能提高 OAB 患者的治疗效果 (苏达等人,2015; 吉田等人,2019)。

转化研究和动物模型

(S,S)-索利那新琥珀酸盐的效用已在各种动物模型中得到研究,以评估其对膀胱过度活动的影响及其选择性特征。这些研究对于了解药物的作用机制以及预测其在人类中的临床疗效和安全性非常重要。与其他抗毒蕈碱药物的比较研究突出了索利那新在疗效和减少副作用方面的优势 (大竹等人,2004; 奥库苏等人,2007)。

未来方向

属性

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-NSLUPJTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-Solifenacin Succinate | |

CAS RN |

862207-71-4 |

Source

|

| Record name | (1S,3′S)-Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)